molecular formula C8H12F3NO2 B2779731 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2416231-61-1

7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2779731
CAS RN: 2416231-61-1
M. Wt: 211.184
InChI Key: MEKCBDLUTVMADU-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic compound. It contains a total of 27 bonds, including 16 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), and 2 ethers (aliphatic) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The reaction mechanism of the synthesis of spirocyclo[4.5]decane skeleton by gold-catalyzed allenyl compounds was also studied .


Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is complex. It includes a trifluoromethyl group, two ether groups, and a spiro[4.5]decane core .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Han et al. (2014) employed copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This method achieved moderate to high yields with excellent regioselectivity and diastereoselectivity, indicating its potential for creating complex molecular architectures (Han et al., 2014).

Antibacterial Applications

Natarajan et al. (2021) synthesized 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives through Mannich reaction and cyclocondensation. These compounds showed promising in vitro antibacterial activity against a variety of pathogens, including Proteus mirabilis and Staphylococcus aureus, suggesting their potential as antibacterial agents (Natarajan et al., 2021).

Nonlinear Optical Materials

Kagawa et al. (1994) investigated 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) for its suitability as a new organic material for nonlinear optical devices. After thorough purification, single crystal growth, and characterization, the APDA demonstrated potential for application in devices like frequency doublers for laser diodes in the blue region, indicating the compound's relevance in optical technologies (Kagawa et al., 1994).

Environmental Remediation

Akceylan et al. (2009) developed a Mannich base derivative of calix[4]arene using 1,4-dioxa-8-azaspiro[4.5]decane for the removal of water-soluble carcinogenic azo dyes and aromatic amines from water. Their findings revealed high removal efficiency for azo dyes, highlighting the potential of such compounds in environmental cleanup efforts (Akceylan et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, 1,4-dioxaspiro[4.5]decane, indicates that it is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for the study of “7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in pharmaceuticals .

properties

IUPAC Name

7-(trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)6-5-7(1-2-12-6)13-3-4-14-7/h6,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKCBDLUTVMADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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